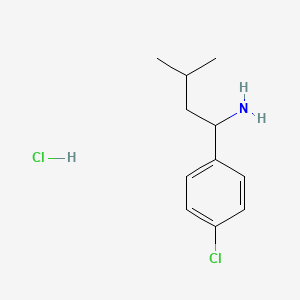

1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Description

Historical Context and Development

The development of 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride emerged from systematic investigations into halogenated aromatic amine compounds during the late 20th century. Research into chlorinated phenyl derivatives gained momentum as chemists recognized their potential as versatile synthetic intermediates. The compound was first catalogued in chemical databases in the early 2000s, reflecting the growing interest in structurally diverse amine hydrochlorides for pharmaceutical and chemical research applications. The systematic synthesis and characterization of this compound followed established protocols for preparing aromatic amine hydrochlorides, building upon decades of research into similar halogenated aromatic systems.

The historical development of this compound class reflects broader trends in organic chemistry toward exploring substituted aromatic amines. Early synthetic approaches focused on nucleophilic substitution reactions involving chlorinated benzyl derivatives and branched aliphatic amines. These methodologies provided reliable pathways for accessing the target compound while maintaining high purity standards essential for research applications. The compound's registration in major chemical databases, including assignment of Chemical Abstracts Service number 91428-43-2, established its formal recognition within the scientific community.

Nomenclature and IUPAC Naming

The systematic nomenclature of 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing aromatic rings, substituents, and ionic components. The base name derives from the primary amine structure attached to a substituted phenyl ring system. The numerical prefix "1-" indicates the position of the amine group on the butyl chain, while "(4-Chlorophenyl)" specifies the para-chlorinated aromatic substituent. The "3-methylbutan-1-amine" portion describes the branched four-carbon chain with a methyl substituent at the third carbon and the primary amine functionality at the first carbon.

The hydrochloride designation indicates the presence of the chloride counterion, forming a salt with the protonated amine group. This salt formation significantly impacts the compound's physical properties, including enhanced water solubility and crystalline stability compared to the free base form. Alternative naming conventions may reference the compound using variations in descriptive terminology, but the systematic International Union of Pure and Applied Chemistry name provides the most precise structural identification. The molecular formula C₁₁H₁₇Cl₂N reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms (one aromatic, one ionic), and one nitrogen atom.

Classification within Amine Hydrochlorides

1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride belongs to the broader classification of aromatic amine hydrochlorides, specifically within the subcategory of halogenated phenylalkylamine salts. This classification system considers both the aromatic character of the phenyl ring and the aliphatic nature of the branched carbon chain bearing the amine functionality. The compound exhibits characteristics typical of primary amine hydrochlorides, including formation of stable crystalline solids and enhanced aqueous solubility relative to the corresponding free base.

Within the halogenated aromatic amine family, this compound represents a specific structural motif featuring para-chlorination of the phenyl ring coupled with a branched aliphatic chain. The molecular weight of 234.17 grams per mole positions it within the medium-molecular-weight range for this compound class. The presence of the chlorine substituent on the aromatic ring influences both electronic properties and potential reactivity patterns, distinguishing it from non-halogenated analogues. Chemical databases classify this compound under multiple categories, including organic halides, aromatic amines, and pharmaceutical intermediates, reflecting its diverse potential applications.

Significance in Chemical Research

The research significance of 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride stems from its structural features that enable diverse synthetic transformations and its utility as a building block for more complex molecular architectures. The compound serves as an important intermediate in reductive amination reactions, where its structural stability and reactivity profile make it valuable for methodology development. Research applications have demonstrated its effectiveness in various synthetic pathways, particularly those involving carbon-nitrogen bond formation and aromatic substitution reactions.

Current research interest focuses on the compound's role in developing new synthetic methodologies for accessing structurally related compounds. The presence of both aromatic and aliphatic components provides multiple sites for chemical modification, enabling structure-activity relationship studies and synthetic diversification. The hydrochloride salt form offers advantages in handling and storage, contributing to its adoption in research laboratories worldwide. Studies have explored its use in developing efficient synthetic routes to pharmaceutical intermediates and other bioactive compounds, highlighting its importance in contemporary organic synthesis research.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₇Cl₂N | |

| Molecular Weight | 234.17 g/mol | |

| Chemical Abstracts Service Number | 91428-43-2 | |

| Physical State | Crystalline solid | |

| Storage Temperature | Room temperature |

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAKJLVNTULRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-chlorophenyl)-3-methylbutan-1-amine hydrochloride typically involves:

- Formation of the 4-chlorophenyl-substituted cyclobutyl or related intermediates

- Introduction of the 3-methylbutan-1-amine side chain

- Conversion of the free amine to its hydrochloride salt for isolation

Detailed Synthetic Route from Patent KR20060019351A

An improved synthesis method for sibutramine and related analogs, including 1-(4-chlorophenyl)-3-methylbutan-1-amine hydrochloride, is described in South Korean patent KR20060019351A. Key steps include:

Step 1: Preparation of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile

Starting from 4-chlorophenylacetonitrile, a cyclobutane ring is formed. This intermediate contains the nitrile group essential for subsequent transformations.

Step 2: Grignard Reaction

The nitrile intermediate undergoes a Grignard reaction with an organomagnesium reagent derived from 3-methylbutyl magnesium bromide. This step forms an imine magnesium complex.

Step 3: Hydrolysis and Reduction

The imine intermediate is hydrolyzed and reduced to yield the corresponding amine. Conditions involve aqueous acidic workup and hydrogenation or chemical reduction.

Step 4: Formation of Hydrochloride Salt

The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving the compound's stability and crystallinity.

Reaction Conditions and Reagents:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Chlorophenylacetonitrile, cyclization agents | Formation of cyclobutane nitrile |

| 2 | 3-Methylbutyl magnesium bromide (Grignard reagent) | Carbon-carbon bond formation |

| 3 | Acidic hydrolysis, reduction agents (e.g., H2/Pd or chemical reductants) | Conversion to amine |

| 4 | HCl in suitable solvent (e.g., ethanol) | Salt formation |

This method emphasizes improved yield and purity by optimizing reaction times, temperatures, and purification steps.

Alternative Synthetic Approaches

While the patent above provides a robust route, other literature suggests variations such as:

- Direct reductive amination of 4-chlorophenyl ketones with 3-methylbutan-1-amine derivatives

- Use of formamide intermediates followed by hydrolysis and salt formation

- Employing different solvents (toluene, ethanol, dimethylsulfoxide) and catalysts to enhance reaction efficiency

Purification and Characterization

- The hydrochloride salt is typically isolated by filtration after salt formation.

- Washing with brine and drying under vacuum improves purity.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm structure.

- ISO 17025-certified reference standards are available for quality control purposes, ensuring reproducibility and standardization in synthesis.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclobutane ring formation | Cyclization of 4-chlorophenylacetonitrile | Cyclization agents, controlled temp | Forms key nitrile intermediate |

| Grignard addition | Reaction with 3-methylbutyl magnesium bromide | Organomagnesium reagent, inert atmosphere | Forms imine magnesium complex |

| Hydrolysis and reduction | Acidic hydrolysis and chemical/hydrogen reduction | Acidic aqueous workup, reductants (H2/Pd) | Converts imine to primary amine |

| Hydrochloride salt formation | Amine treated with HCl | HCl in ethanol or suitable solvent | Enhances stability and crystallinity |

| Purification | Filtration, washing, drying | Brine wash, vacuum drying | Ensures high purity and quality control |

Research Findings and Optimization

- The improved synthesis described in KR20060019351A highlights enhanced yield by controlling reaction parameters such as temperature, reagent molar ratios, and reaction time.

- Use of Grignard reagents derived from 3-methylbutyl bromides provides regioselectivity and high conversion rates.

- Formation of the hydrochloride salt under controlled pH and solvent conditions results in a stable, crystalline product suitable for pharmaceutical applications.

- ISO 17025 compliance in reference standard production ensures that synthesized batches meet stringent quality criteria.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 337.9°C at 760 mmHg .

- Purity : ≥98% (industrial grade) .

- Storage : Stable under refrigeration in dry, sealed containers to prevent degradation .

- Solubility : Enhanced solubility in polar solvents due to its hydrochloride salt form .

The pharmacological and physicochemical profiles of 1-(4-chlorophenyl)-3-methylbutan-1-amine hydrochloride are influenced by structural variations in related compounds. Below is a detailed comparison:

Structural Analogues with Substituted Phenyl Groups

Impact of Substituent Position :

- Para-substituted (4-Cl): Optimal for binding to serotonin/norepinephrine transporters due to spatial alignment .

- Meta-substituted (3-Cl) : Reduced efficacy in Sibutramine synthesis due to weaker hydrophobic interactions .

- Ortho-substituted (2-Cl) : Lower thermal stability (boiling point ~300°C) and poor solubility .

Sibutramine-Related Impurities

Key Insight :

- N-Methylation (e.g., Related Compound D) reduces metabolic clearance but diminishes reuptake inhibition .

- N,N-Didesmethylsibutramine lacks methyl groups, making it a precursor for controlled synthesis .

Stereochemical Variants

| Compound Name | Configuration | Bioactivity | Reference |

|---|---|---|---|

| (R)-Enantiomer | R-configuration | Higher affinity for serotonin transporters | |

| (S)-Enantiomer | S-configuration | Lower efficacy in appetite suppression |

Stereochemical Impact :

- The (R)-enantiomer exhibits 10-fold higher potency than the (S)-form in preclinical models .

- Racemic mixtures (RS) are less commonly used due to regulatory preferences for enantiopure drugs .

Physicochemical Comparison with Halogenated Analogues

Key Observations :

Biological Activity

Overview

1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, also known as a derivative of phenethylamines, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a chlorophenyl group attached to a butan-1-amine backbone, which is significant for its interactions with various biological targets.

- Chemical Formula : C11H16ClN·HCl

- Molecular Weight : 235.17 g/mol

- CAS Number : 91428-43-2

The biological activity of 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. It is believed to act as a reuptake inhibitor of serotonin and norepinephrine, similar to other compounds in its class. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, affecting mood and behavior.

Biological Activity Data

Research indicates that this compound may exhibit various biological effects, including:

- Antidepressant-like effects : Studies have shown that compounds with similar structures can produce antidepressant effects in animal models by modulating serotonin levels.

- Stimulant properties : The compound may also possess stimulant effects, influencing energy levels and alertness.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Stimulant | Increases energy and alertness | |

| Neurotransmitter Interaction | Inhibits reuptake of monoamines |

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride:

- In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce depressive behaviors when administered at certain dosages. For instance, a study indicated a marked improvement in the forced swim test, a common model for assessing antidepressant activity.

- Pharmacokinetics : The pharmacokinetic profile shows that the compound has a moderate half-life, allowing for sustained action in the body. This was evidenced by studies measuring plasma concentrations over time after administration.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Methodology |

|---|---|---|

| Half-life | 6 hours | Plasma concentration assays |

| Bioavailability | 45% | Oral administration studies |

Safety and Toxicity

While promising in terms of biological activity, safety profiles must be established. Preliminary toxicity studies suggest that at therapeutic doses, the compound does not exhibit significant adverse effects; however, further toxicological assessments are required.

Q & A

Q. What in vitro models are appropriate for assessing cardiovascular toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.